4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
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Description
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole is a useful research compound. Its molecular formula is C18H22N6O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.14232438 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product , which is a precursor for the synthesis of aromatic amino acids in bacteria and plants .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of chorismate, thereby affecting the production of aromatic amino acids
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria and plants . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in aromatic amino acids. This deficiency can have downstream effects on protein synthesis and other biochemical processes that rely on these amino acids.
Pharmacokinetics
The compound’s pharmacokinetic properties have been studied in silico . These studies can provide valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters.
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a deficiency in aromatic amino acids . This deficiency can inhibit the growth of bacteria, making the compound potentially useful as an antimicrobial agent . Additionally, some derivatives of the compound have demonstrated cytotoxic effects, suggesting potential anticancer applications .
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHWAVGMKJQYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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